Lipophilicity Contrast: XLogP3 of the Target Compound vs. the Parent Aminodiol Serinol
The XLogP3-AA of 2-({bicyclo[2.2.1]hept-5-en-2-ylmethyl}amino)propane-1,3-diol is 0.2, whereas the simplest aminopropanediol, 2-amino-1,3-propanediol (serinol), has a computed XLogP3 of -1.5 [1][2]. The 1.7 log-unit increase reflects the lipophilic contribution of the norbornenylmethyl group and shifts the compound from a highly hydrophilic space into a range more favorable for passive membrane permeability.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.2 |
| Comparator Or Baseline | XLogP3 = -1.5 |
| Quantified Difference | ΔXLogP = +1.7 |
| Conditions | PubChem computed XLogP3 (release 2019.06.18 / 3.0) |
Why This Matters
The lipophilicity increase without introducing excessive hydrophobicity (XLogP < 5) maintains compliance with drug-like property guidelines while potentially improving membrane passage relative to the unsubstituted aminodiol, a key consideration in cell-permeable probe design.
- [1] PubChem Compound Summary for CID 65310268, 2-[({Bicyclo[2.2.1]hept-5-en-2-yl}methyl)amino]propane-1,3-diol. Computed XLogP3-AA = 0.2. View Source
- [2] PubChem Compound Summary for CID 10260, 2-Amino-1,3-propanediol. Computed XLogP3 = -1.5. View Source
